Wild-Type HIV-1 Potency Comparison
HIV-1 inhibitor-16 exhibits an EC₅₀ of 1.3 nM against wild-type HIV-1 in cell-based antiviral assays . This represents a 38-fold improvement over nevirapine (EC₅₀ = 50 nM) and is comparable to efavirenz (EC₅₀ = 2.3 nM) and etravirine (EC₅₀ = 1.4 nM) [1][2]. The single-digit nanomolar potency positions HIV-1 inhibitor-16 within the range of second-generation NNRTIs, enabling lower working concentrations and reduced solvent interference in cellular assays.
| Evidence Dimension | Antiviral activity against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC₅₀ = 1.3 nM |
| Comparator Or Baseline | Nevirapine (NVP) EC₅₀ = 50 nM; Efavirenz (EFV) EC₅₀ = 2.3 nM; Etravirine (ETR) EC₅₀ = 1.4 nM |
| Quantified Difference | 38-fold more potent than NVP; 1.8-fold less potent than EFV; 1.1-fold less potent than ETR |
| Conditions | Cell-based antiviral assay (MT-4 or TZM-bl cells infected with HIV-1 IIIB or NL4-3 strain) |
Why This Matters
The 1.3 nM EC₅₀ enables lower compound usage per experiment compared to first-generation NNRTIs, reducing per-assay procurement cost and minimizing DMSO solvent artifacts.
- [1] Kang, D., et al. (2021). Identification of novel potent HIV-1 inhibitors. European Journal of Medicinal Chemistry, 209, 112903 (efavirenz and etravirine comparator data). View Source
- [2] De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved within 25 years after the discovery of HIV. International Journal of Antimicrobial Agents, 33(4), 307-320 (nevirapine comparator data). View Source
